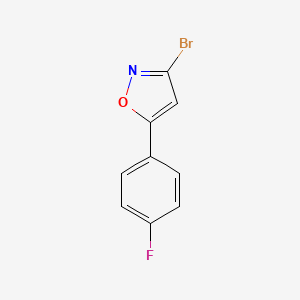

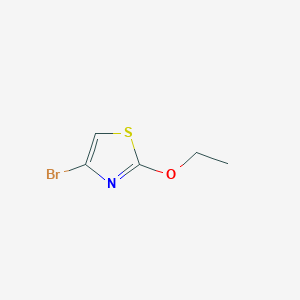

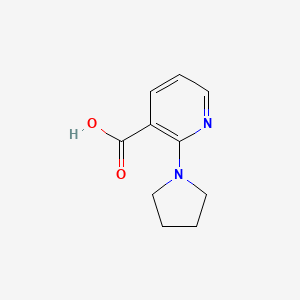

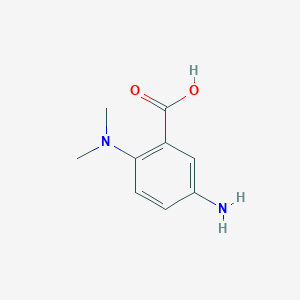

![molecular formula C12H19N3 B1273754 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine CAS No. 655256-68-1](/img/structure/B1273754.png)

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine

Descripción general

Descripción

The compound 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is a derivative of the piperazine class, which is known for its potential pharmacological properties. Piperazine derivatives are often explored for their serotonergic and dopaminergic activities, which make them candidates for the treatment of various central nervous system disorders, including depression and psychosis .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine, which suggests a high-yielding process for this class of compounds . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various aryl or heteroaryl groups. These modifications significantly influence the binding affinity and selectivity of the compounds towards different receptors. For example, the introduction of a methyl group in the alpha- or beta-position of the side alkyl chain affects the dopaminergic and serotonergic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The presence of electron-donating or electron-withdrawing groups can alter the nucleophilic and electrophilic properties of the molecule, which in turn affects its interactions with biological targets. The papers provided do not detail specific chemical reactions of this compound, but the synthesis and binding affinity studies suggest that these compounds can be tailored for specific receptor profiles .

Physical and Chemical Properties Analysis

Piperazine derivatives generally exhibit favorable drug-like properties, such as high solubility, metabolic stability, and the ability to penetrate biological membranes. For example, the lead structure in one study displayed high selectivity, solubility, metabolic stability, and did not block key isoenzymes or the P-glycoprotein, which are important considerations for the development of a drug candidate . These properties are crucial for the pharmacokinetic profile of the compounds, which determines their distribution, metabolism, and excretion in the body.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis Applications : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, involving compounds similar to 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine, has been explored. One study demonstrated the synthesis of diamines and diamino alcohols using a strategy that could be applied to compounds like this compound (Froelich et al., 1996).

Synthesis of Derivatives for Potential Therapeutic Applications : The synthesis of various derivatives of compounds structurally related to this compound has been studied, focusing on their potential therapeutic applications. This includes research on kinase inhibitors targeting EGFR mutations in cancer therapy (Yang et al., 2012).

Development of Novel Antimicrobial Agents : Some studies have explored the synthesis of derivatives of this compound for antimicrobial applications. For instance, derivatives of 1-substituted phenyl methanamine have shown variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Applications in Catalysis and Coordination Chemistry : The compound has been used in the synthesis of pincer palladacycles, which have applications in catalysis (Roffe et al., 2016). Additionally, its derivatives have been used in the synthesis of metal complexes with potential applications in antimicrobial and catalytic studies (Bharathi et al., 2009).

Polymorphism in Drug Development : The compound's derivatives have been studied for their polymorphic forms, which is crucial in drug development. This includes research on controlling polymorphism for optimal drug formulation and stability (Takeguchi et al., 2015).

Análisis Bioquímico

Biochemical Properties

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the protein S100B, which is involved in the regulation of a variety of cellular processes such as cell cycle progression and differentiation . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in the inflammatory response . Additionally, it can impact cell signaling pathways by interacting with histaminergic receptors, which are involved in various physiological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it targets the protein S100B, which is involved in the regulation of cellular processes . This binding interaction can result in the modulation of the protein’s activity, thereby influencing various cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the regulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, at higher doses, it has been observed to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . At very high doses, it may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the inflammatory response, leading to changes in the levels of pro-inflammatory cytokines . These interactions can have significant implications for its pharmacological properties and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The compound interacts with specific transporters and binding proteins, which facilitate its movement within the cell and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

[2-(4-methylpiperazin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSJANZWLLXZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383788 | |

| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

655256-68-1 | |

| Record name | 2-(4-Methyl-1-piperazinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655256-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

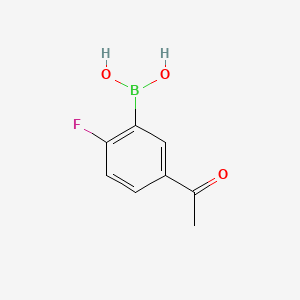

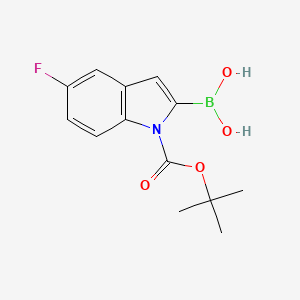

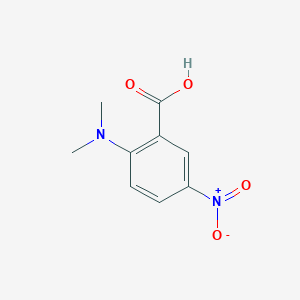

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)